- Synthesis of diverse analogues of Oenostacin and their antibacterial activities, Bioorganic & Medicinal Chemistry, 2007, 15(1), 518-525

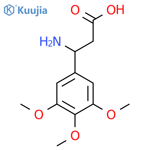

Cas no 90-50-6 (3,4,5-Trimethoxycinnamic acid)

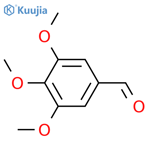

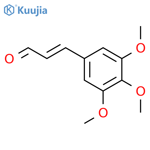

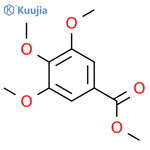

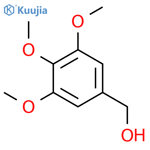

3,4,5-Trimethoxycinnamic acid structure

Nom du produit:3,4,5-Trimethoxycinnamic acid

Numéro CAS:90-50-6

Le MF:C12H14O5

Mégawatts:238.236564159393

MDL:MFCD00004388

CID:34567

PubChem ID:735755

3,4,5-Trimethoxycinnamic acid Propriétés chimiques et physiques

Nom et identifiant

-

- 3,4,5-Trimethoxycinnamic acid

- 3,4,5-Trimethoxycinnamic

- (2E)-3-(3,4,5-Trimethoxyphenyl)acrylic acid

- 3-(3,4,5-trimethoxyphenyl)-2-Propenoic acid

- (TriMethylsilyl)ethynyllithiuM

- 3,4,5-trimethoxy-cinnamicaci

- 3,4,5-Trimethoxyzimtsure

- 5-TriMethoxycinnaMic acid

- o-methylsinapicacid

- RARECHEM BK HC T328

- TRIMETHOXYCINNAMICACID

- Cinnamic acid, 3,4,5-trimethoxy- (6CI,7CI,8CI)

- 3,4,5-Trimethoxyphenylacrylic acid

- 3-(3,4,5-Trimethoxyphenyl)propenoic acid

- NSC66175

- 3-(3,4,5-Trimethoxyphenyl)-2-propenoicacid

- O-Methylsinapic acid

- Trimethoxycinnamic acid

- 3-(3,4,5-trimethoxyphenyl)acrylic acid

- SINAPIC ACID METHYL ETHER

- 3,4,5-Trimethoxy cinnamic acid

- 2-Propenoic acid, 3-(3,4,5-trimethoxyphenyl)-

- (2E)-3-(3,4,5-trimethoxyphenyl)prop-2-enoic acid

- 2-Propenoic acid, 3-(3,4,5-trimethoxyphenyl)-, (2E)-

- Cinnamic acid, 3,4,5-trimethoxy-

- 3,4,5-Trimethoxy-trans-cinnamic acid

- SR-01000773278-2

- 3,4,5-Trimethoxyphenylacrylate

- 3, 4, 5-Trimethoxycinnamic Acid

- 3,4,5-trimethoxykanelsyre

- EN300-16919

- Cinnamic acid,4,5-trimethoxy-

- AC-16693

- HMS2232E22

- HY-W012123

- NCGC00095563-02

- T1104

- W-100329

- F3284-8534

- Spectrum5_000448

- BRN 1537834

- NSC-66175

- MLS002207275

- 3,4,5-Trimethoxycinnamic acid (TMCA)

- AC-24565

- 3-(3,4,5-trimethoxyphenyl)prop-2-enoic acid

- 90-50-6

- 3,4,5-Trimethoxycinnamic acid, 97%

- 3-(3,5-Trimethoxyphenyl)-2-propenoic acid

- AS-871/13102032

- 3,4,5-Trimethoxycinnamic acid, analytical reference material

- 646E4CC1-F441-40D8-B1BB-87A43D1B3600

- C9096D920O

- (e)-3,4,5-trimethoxycinnamic acid

- MLS000757621

- AS-11999

- CHEBI:566519

- Cinnamic acid, 3,4,5-trimethoxy-, (E)-

- 3,4,5-Trimethoxy cinnamate

- 3,5-Trimethoxycinnamic acid

- BS-4465

- 2-Propenoic acid,4,5-trimethoxyphenyl)-

- 20329-98-0

- AC-34784

- SDCCGMLS-0066950.P001

- bmse010224

- BBL011951

- UNII-C9096D920O

- LS-54183

- STK500969

- BDBM232204

- Q30061098

- CS-W012839

- 3,4,5-Trimethoxycinnamic acid, predominantly trans

- HMS3886I07

- 2-10-00-00354 (Beilstein Handbook Reference)

- 3,4,5-Trimethoxybenzeneacrylic acid

- AKOS000120453

- s4961

- (E)-3-(3,4,5-trimethoxyphenyl) acrylic acid

- DTXSID701298647

- MFCD00004388

- SPECTRUM290032

- EN300-832999

- SMR000371917

- (2E)-3-(3,4,5-Trimethoxyphenyl)-2-propenoic acid

- (E)-3-(3,4,5-trimethoxyphenyl)prop-2-enoic acid

- CCG-39479

- trans-3,4,5-Trimethoxycinnamic acid

- (E)-3-(3,4,5-trimethoxyphenyl)acrylicacid

- NSC 66175

- BSPBio_002796

- EINECS 201-999-8

- O-Methylsinapate

- SR-01000773278

- BRD-K63758740-001-02-3

- Z2315575393

- CHEMBL501235

- 2-Propenoic acid, 3-(3,4,5-trimethoxyphenyl)-, (E)-

- NCGC00095563-01

- SCHEMBL207441

- (E)-3-(3,4,5-trimethoxyphenyl)acrylic acid

- 3,4,5-Trimethoxycinnamic acid, pred. trans

- 3-(3,4,5-Trimethoxyphenyl)-2-propenoic acid (ACI)

- Cinnamic acid, 3,4,5-trimethoxy- (6CI, 7CI, 8CI)

- HMS3369C15

- KBio2_002453

- KBio2_005021

- SB67308

- KBio2_007589

- NS00076822

- Epitope ID:119693

- KBioGR_002068

- KBioSS_002460

- Spectrum_001918

- FT-0614169

- YTFVRYKNXDADBI-UHFFFAOYSA-N

- SPBio_002049

- 3,4,5-trimethoxyl cinnamic acid

- Spectrum2_001955

- DTXSID7059010

- Spectrum3_001258

- Spectrum4_001714

- AKOS025243273

- Q27225774

- KBio3_002296

- SY112388

- NS00039362

- ALBB-007558

- 1ST2650

- CHEBI:228320

- A10221

- DA-60204

-

- MDL: MFCD00004388

- Piscine à noyau: 1S/C12H14O5/c1-15-9-6-8(4-5-11(13)14)7-10(16-2)12(9)17-3/h4-7H,1-3H3,(H,13,14)

- La clé Inchi: YTFVRYKNXDADBI-UHFFFAOYSA-N

- Sourire: O=C(C=CC1C=C(OC)C(OC)=C(OC)C=1)O

- BRN: 153783

Propriétés calculées

- Qualité précise: 238.08400

- Masse isotopique unique: 238.084124

- Comptage atomique isotopique: 0

- Nombre de donneurs de liaisons hydrogène: 1

- Nombre de récepteurs de liaison hydrogène: 5

- Comptage des atomes lourds: 17

- Nombre de liaisons rotatives: 5

- Complexité: 262

- Nombre d'unités de liaison covalente: 1

- Nombre de stéréocentres atomiques définis: 0

- Nombre non défini de stéréocentres atomiques: 0

- Nombre de centres stéréoscopiques d'obligations fixes: 1

- Nombre indéfini de centres stéréoscopiques bond: 0

- Surface topologique des pôles: 65

- Le xlogp3: 1.4

- Charge de surface: 0

- Poids moléculaire: 238.24

Propriétés expérimentales

- Couleur / forme: White cryst.

- Dense: 1.1416 (rough estimate)

- Point de fusion: 125-127 °C (lit.)

- Point d'ébullition: 396.4℃ at 760 mmHg

- Point d'éclair: 151.5℃

- Indice de réfraction: 1.4571 (estimate)

- Solubilité: 3040 mg/L @ 25 °C (est)

- Le PSA: 64.99000

- Le LogP: 1.81020

- Solubilité: Soluble dans l'eau chaude et le chloroforme.

3,4,5-Trimethoxycinnamic acid Informations de sécurité

- Mot signal:Warning

- Description des dangers: H315; H319; H335

- Déclaration d'avertissement: P261; P264; P271; P280; P302+P352; P304+P340; P305+P351+P338; P312; P321; P332+P313; P337+P313; P362; P403+P233; P405; P501

- Numéro de transport des marchandises dangereuses:NONH for all modes of transport

- Wgk Allemagne:2

- Instructions de sécurité: S24/25

- RTECS:GE0722000

-

Identification des marchandises dangereuses:

- Niveau de danger:IRRITANT

- Conditions de stockage:Powder -20°C 3 years 4°C 2 years In solvent -80°C 6 months -20°C 1 month

- TSCA:Yes

3,4,5-Trimethoxycinnamic acid Données douanières

- Code HS:2916399090

- Données douanières:

Code douanier chinois:

2916399090Résumé:

2916399090 autres acides carboxyliques monobasiques aromatiques. TVA: 17,0% taux de remboursement: 9,0% conditions réglementaires: pas de traitement de la nation la plus favorisée droits de douane: 6,5% droits généraux: 30,0%

Éléments de déclaration:

Nom du produit, contenu des ingrédients, utilisation, acrylique \ Acrylate ou ester doit être clairement emballé

Résumé:

2916399090 autres acides carboxyliques monobasiques aromatiques et leurs anhydrides, halogénures, peroxydes, peroxyacides et leurs dérivés TVA: 17,0% taux de remboursement: 9,0% conditions réglementaires: pas de traitement de la nation la plus favorisée droits de douane: 6,5% droits généraux: 30,0%

3,4,5-Trimethoxycinnamic acid PrixPlus >>

| Entreprises | No. | Nom du produit | Cas No. | Pureté | Spécifications | Prix | Temps de mise à jour | Enquête |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1046492-25g |

3,4,5-Trimethoxycinnamic acid |

90-50-6 | 98% | 25g |

¥57.00 | 2024-04-26 | |

| TRC | T896038-50g |

3,4,5-Trimethoxycinnamic Acid |

90-50-6 | 50g |

75.00 | 2021-07-16 | ||

| Fluorochem | 228036-1g |

3,4,5-Trimethoxycinnamic acid |

90-50-6 | 95% | 1g |

£10.00 | 2022-02-28 | |

| SHANG HAI TAO SHU Biotechnology Co., Ltd. | T2983-100 mg |

3,4,5-Trimethoxycinnamic acid |

90-50-6 | 99.19% | 100MG |

¥440.00 | 2022-04-26 | |

| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | T100657-5g |

3,4,5-Trimethoxycinnamic acid |

90-50-6 | 99% | 5g |

¥29.90 | 2023-09-01 | |

| S e l l e c k ZHONG GUO | S4961-25mg |

3,4,5-Trimethoxycinnamic acid |

90-50-6 | 99.69% | 25mg |

¥794.75 | 2023-09-15 | |

| eNovation Chemicals LLC | D518701-100g |

3,4,5-TriMethoxycinnaMic acid |

90-50-6 | 97% | 100g |

$315 | 2024-05-24 | |

| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R002597-5g |

3,4,5-Trimethoxycinnamic acid |

90-50-6 | 99% | 5g |

¥28 | 2024-05-21 | |

| MedChemExpress | HY-W012123-10mM*1mLinDMSO |

3,4,5-Trimethoxycinnamic acid |

90-50-6 | 99.22% | 10mM*1mLinDMSO |

¥550 | 2022-05-18 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1046492-100g |

3,4,5-Trimethoxycinnamic acid |

90-50-6 | 98% | 100g |

¥266.00 | 2024-04-26 |

3,4,5-Trimethoxycinnamic acid Méthode de production

Synthetic Routes 1

Synthetic Routes 2

Conditions de réaction

1.1 Reagents: Sodium hydroxide ; rt

Référence

- Excavating precursors from the traditional Chinese herb Polygala tenuifolia and Gastrodia elata: synthesis, anticonvulsant activity evaluation of 3,4,5-trimethoxycinnamic acid (TMCA) ester derivatives, Bioorganic Chemistry, 2019, 88,

Synthetic Routes 3

Conditions de réaction

1.1 Reagents: Potassium carbonate Solvents: Acetone ; 30 h, rt

2.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ; rt; rt → reflux; 5 h, reflux

3.1 Reagents: Pyridinium chlorochromate Solvents: Dichloromethane ; 30 min, rt

4.1 Catalysts: Piperidine Solvents: Pyridine ; 3 h, 50 °C

4.2 Reagents: Hydrochloric acid Solvents: Water ; pH 5

2.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ; rt; rt → reflux; 5 h, reflux

3.1 Reagents: Pyridinium chlorochromate Solvents: Dichloromethane ; 30 min, rt

4.1 Catalysts: Piperidine Solvents: Pyridine ; 3 h, 50 °C

4.2 Reagents: Hydrochloric acid Solvents: Water ; pH 5

Référence

- Synthesis of biphenyl compounds, Yunnan Daxue Xuebao, 2006, 28(5), 425-431

Synthetic Routes 4

Conditions de réaction

Référence

- Chemical investigation of flavonoid constituents of Zanthoxylum ovalifolium (Wt) (N. O. Rutaceae), Acta Ciencia Indica, 1988, 14(2), 143-6

Synthetic Routes 5

Synthetic Routes 6

Conditions de réaction

1.1 Catalysts: Pyridine , Piperidine Solvents: Toluene ; 24 h, 180 °C

2.1 Reagents: Sodium hydroxide ; rt

2.1 Reagents: Sodium hydroxide ; rt

Référence

- Excavating precursors from the traditional Chinese herb Polygala tenuifolia and Gastrodia elata: synthesis, anticonvulsant activity evaluation of 3,4,5-trimethoxycinnamic acid (TMCA) ester derivatives, Bioorganic Chemistry, 2019, 88,

Synthetic Routes 7

Conditions de réaction

1.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ; rt; rt → reflux; 5 h, reflux

2.1 Reagents: Pyridinium chlorochromate Solvents: Dichloromethane ; 30 min, rt

3.1 Catalysts: Piperidine Solvents: Pyridine ; 3 h, 50 °C

3.2 Reagents: Hydrochloric acid Solvents: Water ; pH 5

2.1 Reagents: Pyridinium chlorochromate Solvents: Dichloromethane ; 30 min, rt

3.1 Catalysts: Piperidine Solvents: Pyridine ; 3 h, 50 °C

3.2 Reagents: Hydrochloric acid Solvents: Water ; pH 5

Référence

- Synthesis of biphenyl compounds, Yunnan Daxue Xuebao, 2006, 28(5), 425-431

Synthetic Routes 8

Conditions de réaction

1.1 Reagents: Piperidine Solvents: Acetic acid ; 8 min, 130 °C

Référence

- One-pot two-step synthesis of 4-vinylphenols from 4-hydroxy substituted benzaldehydes under microwave irradiation: a new perspective on the classical Knoevenagel-Doebner reaction, Tetrahedron, 2007, 63(4), 960-965

Synthetic Routes 9

Conditions de réaction

1.1 Solvents: Water ; 45 min, 60 °C; 60 °C → rt

Référence

- Aqueous Extract of Acacia concinna Pods: An Efficient Surfactant Type Catalyst for Synthesis of 3-Carboxycoumarins and Cinnamic Acids via Knoevenagel Condensation, ACS Sustainable Chemistry & Engineering, 2013, 1(8), 929-936

Synthetic Routes 10

Conditions de réaction

1.1 Reagents: Sodium hydride Solvents: Tetrahydrofuran ; 10 min, 5 °C; 5 °C → 25 °C; 8 h, 25 °C → reflux

1.2 Solvents: Water

1.3 Reagents: Sodium hydroxide Solvents: Tetrahydrofuran , Water ; 3 h, reflux

1.4 Reagents: Hydrochloric acid Solvents: Diethyl ether , Water ; acidified

1.2 Solvents: Water

1.3 Reagents: Sodium hydroxide Solvents: Tetrahydrofuran , Water ; 3 h, reflux

1.4 Reagents: Hydrochloric acid Solvents: Diethyl ether , Water ; acidified

Référence

- Copper/silver-mediated decarboxylative trifluoromethylation of α,β-unsaturated carboxylic acids with CF3SO2Na, Synthesis, 2014, 46(5), 607-612

Synthetic Routes 11

Synthetic Routes 12

Conditions de réaction

1.1 Solvents: 1-Butanol ; 1.5 - 3 h, reflux

Référence

- Competitive formation of β-amino acids, propenoic, and ylidenemalonic acids by the Rodionov reaction from malonic acid, aldehydes, and ammonium acetate in alcoholic medium, Russian Journal of General Chemistry, 2005, 75(7), 1113-1124

Synthetic Routes 13

Conditions de réaction

1.1 Reagents: Phosphorus oxychloride ; 0.5 h, cooled; 1 h, rt; rt → 60 °C; 2 h, 60 °C; 75 °C

1.2 Reagents: Sodium hydroxide Solvents: Water ; neutralized, cooled; < 10 °C

2.1 Reagents: Pyridine Catalysts: Piperidine ; 2 h, 90 °C; 90 °C → rt

2.2 Reagents: Hydrochloric acid Solvents: Water

1.2 Reagents: Sodium hydroxide Solvents: Water ; neutralized, cooled; < 10 °C

2.1 Reagents: Pyridine Catalysts: Piperidine ; 2 h, 90 °C; 90 °C → rt

2.2 Reagents: Hydrochloric acid Solvents: Water

Référence

- Preparation of 3,4,5-trimethoxycinnamic acid, Zhongguo Yiyao Gongye Zazhi, 2007, 38(11), 761-762

Synthetic Routes 14

Conditions de réaction

1.1 Reagents: Potassium carbonate Solvents: Acetone ; rt; 30 min, rt

1.2 rt; rt → 60 °C; 2 h, 60 °C

1.3 Reagents: Water

2.1 Reagents: Phosphorus oxychloride ; 0.5 h, cooled; 1 h, rt; rt → 60 °C; 2 h, 60 °C; 75 °C

2.2 Reagents: Sodium hydroxide Solvents: Water ; neutralized, cooled; < 10 °C

3.1 Reagents: Pyridine Catalysts: Piperidine ; 2 h, 90 °C; 90 °C → rt

3.2 Reagents: Hydrochloric acid Solvents: Water

1.2 rt; rt → 60 °C; 2 h, 60 °C

1.3 Reagents: Water

2.1 Reagents: Phosphorus oxychloride ; 0.5 h, cooled; 1 h, rt; rt → 60 °C; 2 h, 60 °C; 75 °C

2.2 Reagents: Sodium hydroxide Solvents: Water ; neutralized, cooled; < 10 °C

3.1 Reagents: Pyridine Catalysts: Piperidine ; 2 h, 90 °C; 90 °C → rt

3.2 Reagents: Hydrochloric acid Solvents: Water

Référence

- Preparation of 3,4,5-trimethoxycinnamic acid, Zhongguo Yiyao Gongye Zazhi, 2007, 38(11), 761-762

Synthetic Routes 15

Conditions de réaction

1.1 Solvents: Benzene ; 70 °C

1.2 Reagents: Sodium hydroxide Solvents: Methanol , Dichloromethane

1.2 Reagents: Sodium hydroxide Solvents: Methanol , Dichloromethane

Référence

- Cinnamides as selective small-molecule inhibitors of a cellular model of breast cancer stem cells, Bioorganic & Medicinal Chemistry Letters, 2013, 23(6), 1834-1838

Synthetic Routes 16

Conditions de réaction

1.1 Reagents: Pyridinium chlorochromate Solvents: Dichloromethane ; 30 min, rt

2.1 Catalysts: Piperidine Solvents: Pyridine ; 3 h, 50 °C

2.2 Reagents: Hydrochloric acid Solvents: Water ; pH 5

2.1 Catalysts: Piperidine Solvents: Pyridine ; 3 h, 50 °C

2.2 Reagents: Hydrochloric acid Solvents: Water ; pH 5

Référence

- Synthesis of biphenyl compounds, Yunnan Daxue Xuebao, 2006, 28(5), 425-431

Synthetic Routes 17

Conditions de réaction

1.1 Reagents: Piperidine Solvents: Pyridine ; 3 h, reflux; 10 min, cooled

1.2 Reagents: Hydrochloric acid Solvents: Water ; 2 h

1.2 Reagents: Hydrochloric acid Solvents: Water ; 2 h

Référence

- Synthesis and pharmacological activities of 4-aryl-3,4-dihydrocoumarin derivatives, Zhongguo Yaowu Huaxue Zazhi, 2011, 21(1), 19-24

Synthetic Routes 18

Conditions de réaction

1.1 Catalysts: Ethylenediamine , Carbon nitride Solvents: Toluene ; 105 °C

Référence

- Pore size engineering of hexagonal mesoporous carbon nitride (HMCN) for high catalytic performance in the synthesis of α, β-unsaturated acid and its derivatives, Applied Surface Science, 2019, 463, 481-491

3,4,5-Trimethoxycinnamic acid Raw materials

- Methyl 3,4,5-Trimethoxycinnamate (>85%)

- 2,3,4-Trimethoxybenzaldehyde

- ethyl 2-(triphenyl-λ?-phosphanylidene)acetate

- 2-Propenal,3-(3,4,5-trimethoxyphenyl)-

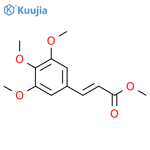

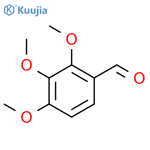

- 3,4,5-Trimethoxybenzaldehyde

- Methyl 3,4,5-trimethoxybenzoate

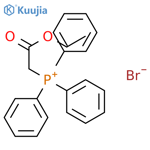

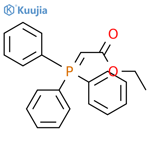

- (Ethoxycarbonylmethyl)triphenylphosphonium Bromide

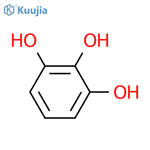

- Pyrogallol

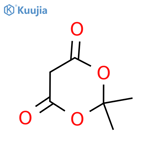

- 2,2-dimethyl-1,3-dioxane-4,6-dione

- Triethyl phosphonoacetate

- Ammonium acetate

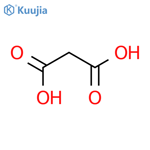

- propanedioic acid

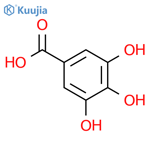

- Gallic acid

- 3,4,5-Trimethoxybenzyl Alcohol

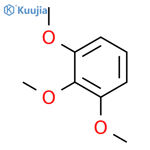

- 1,2,3-Trimethoxybenzene

3,4,5-Trimethoxycinnamic acid Preparation Products

3,4,5-Trimethoxycinnamic acid Littérature connexe

-

1. Phenolic composition of 91 Australian apple varieties: towards understanding their health attributesCatherine P. Bondonno,Nicola P. Bondonno,Sujata Shinde,Armaghan Shafaei,Mary C. Boyce,Ewald Swinny,Steele R. Jacob,Kevin Lacey,Richard J. Woodman,Kevin D. Croft,Michael J. Considine,Jonathan M. Hodgson Food Funct. 2020 11 7115

-

E. R. Brú,C. G. Barroso,R. Cela,J. A. Pérez-Bustamante Analyst 1996 121 297

-

Rebecca R. Chao,James J. De Voss,Stephen G. Bell RSC Adv. 2016 6 55286

-

Ahmed Kamal,Anver Basha Shaik,Sowjanya Polepalli,Vangala Santosh Reddy,G. Bharath Kumar,Soma Gupta,K. V. S. Rama Krishna,Ananthamurthy Nagabhushana,Rakesh K. Mishra,Nishant Jain Org. Biomol. Chem. 2014 12 7993

-

Rémy Bertrand Teponno,Souvik Kusari,Michael Spiteller Nat. Prod. Rep. 2016 33 1044

Classification associée

- Solvants et chimiques organiques Composés organiques Phénylpropanoïdes et polycétones Acides cinnamiques et dérivés acides coumariques et dérivés

- Solvants et chimiques organiques Composés organiques Phénylpropanoïdes et polycétones Acides cinnamiques et dérivés acides hydroxycinnamiques et dérivés acides coumariques et dérivés

- Solvants et chimiques organiques Composés organiques Acides/esters

90-50-6 (3,4,5-Trimethoxycinnamic acid) Produits connexes

- 530-59-6(Sinapinic acid)

- 537-73-5(Isoferulic acid)

- 33130-03-9(2,3,4-Trimethoxycinnamic Acid)

- 24276-84-4(Ferulic acid sodium)

- 16909-11-8(3,5-Dimethoxycinnamic acid)

- 537-98-4((E)-Ferulic acid)

- 6099-04-3(3-Methoxycinnamic acid)

- 2316-26-9(3,4-Dimethoxycinnamic acid)

- 24160-53-0(2,4,5-Trimethoxycinnamic acid)

- 1135-24-6(Ferulic acid)

Fournisseurs recommandés

Suzhou Senfeida Chemical Co., Ltd

(CAS:90-50-6)3,4,5-TRIMETHOXYCINNAMIC ACID

Pureté:99.9%

Quantité:200kg

Prix ($):Enquête